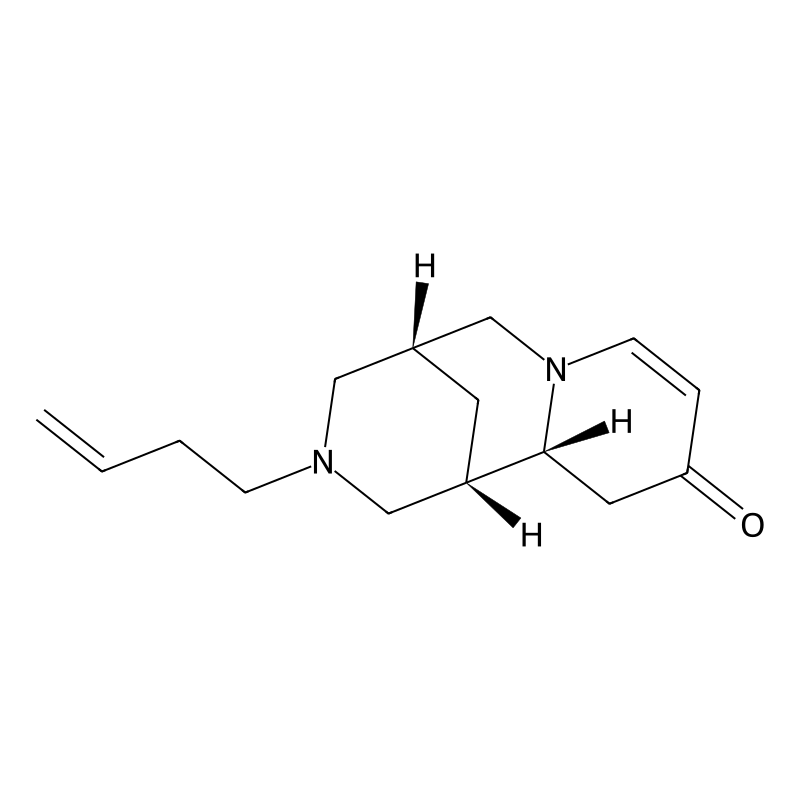N-Methylalbine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
N-Methylalanine is an organic compound classified as an amino acid derivative. Its molecular formula is , and it has a molecular weight of approximately 103.12 g/mol. This compound is characterized by a methyl group attached to the nitrogen atom of the alanine backbone, which is a significant modification that influences its chemical properties and biological activities. N-Methylalanine exists in a crystalline form, typically white to off-white in color, and is soluble in water at about 50 g/100 mL .
- Transamination: It can undergo transamination reactions where it acts as an amino donor.
- Decarboxylation: Under certain conditions, N-methylalanine can lose its carboxyl group, forming methylamine.
- Formation of Salts: Being an amino acid, it can react with acids to form ammonium salts .
The reactivity of N-methylalanine can be influenced by its pKa values, which are approximately 2.22 and 10.19, indicating its acidic and basic properties in different pH environments .
N-Methylalanine has been studied for its biological roles and potential therapeutic applications. It serves as a substrate for the enzyme N-methylalanine dehydrogenase, which catalyzes the oxidation of N-methylalanine to pyruvate while producing methylamine and reducing nicotinamide adenine dinucleotide phosphate (NADPH) as byproducts . This enzymatic activity suggests that N-methylalanine may play a role in metabolic pathways involving amino acid metabolism and energy production.
Additionally, due to its structural similarity to other amino acids, N-methylalanine may also interact with various biological receptors and enzymes, potentially influencing physiological processes.
The synthesis of N-methylalanine can be achieved through several methods:
- Alkylation of Alanine: One common method involves the alkylation of alanine with methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
- Alkylation of Nitrobenzene: Another method includes the alkylation of nitrobenzene using formaldehyde or methanol on copper-containing oxide catalysts at elevated temperatures (220-250 °C), yielding high conversion rates .
- Direct Methylation: Direct methylation of L-alanine can also be performed using methylating agents like methyl chloride under basic conditions .
These methods vary in terms of yield, purity, and operational complexity.
N-Methylalanine has several notable applications:
- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural properties.
- Biochemical Research: As a substrate for specific enzymes, it plays a role in biochemical assays and studies related to amino acid metabolism.
- Nutritional Supplements: Its potential benefits in metabolic processes make it a candidate for inclusion in nutritional formulations aimed at enhancing energy metabolism .
Research into the interactions of N-methylalanine with biological systems reveals its involvement in metabolic pathways. Studies have shown that it can influence neurotransmitter synthesis and may have implications for neurological health due to its structural similarity with other amino acids involved in neurotransmission . Furthermore, interaction studies using enzyme assays have demonstrated how N-methylalanine can affect enzyme kinetics and substrate specificity.
N-Methylalanine is closely related to several other compounds within the category of amino acids and their derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Unique Features |
|---|---|---|---|
| Alanine | Simple amino acid; non-polar side chain | Lacks methyl group on nitrogen | |
| N,N-Dimethylalanine | Two methyl groups on nitrogen; more steric hindrance | Increased steric hindrance compared to N-methylalanine | |
| Glycine | Simplest amino acid; no side chain | No chiral center; less complex structure | |
| L-Alanine | Naturally occurring; important for protein synthesis | Chiral center; essential for protein structure |
N-Methylalanine's distinct feature is the presence of a single methyl group on the nitrogen atom, which alters its solubility and reactivity compared to these similar compounds. This modification affects both its biological activity and potential applications in pharmaceuticals and biochemistry .








